molecular formula C18H17ClO5 B2911866 Diethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)malonate CAS No. 304896-37-5

Diethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)malonate

Cat. No.: B2911866
CAS No.: 304896-37-5
M. Wt: 348.78
InChI Key: LLOJSZZGHTUNKJ-UHFFFAOYSA-N
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Description

Diethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)malonate (CAS: 219793-85-8) is a malonate ester derivative featuring a furan ring substituted at the 5-position with a 2-chlorophenyl group and a methylene-malonate moiety at the 2-position. Its molecular formula is C₁₈H₁₇ClO₅, with a molecular weight of 348.78 g/mol . This compound is part of a broader class of diethyl (arylmethylene)malonates, which are widely explored in organic synthesis for their reactivity in cycloadditions, annulations, and as intermediates in drug discovery .

Properties

IUPAC Name

diethyl 2-[[5-(2-chlorophenyl)furan-2-yl]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClO5/c1-3-22-17(20)14(18(21)23-4-2)11-12-9-10-16(24-12)13-7-5-6-8-15(13)19/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOJSZZGHTUNKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304896-37-5
Record name DIETHYL 2-((5-(2-CHLOROPHENYL)-2-FURYL)METHYLENE)MALONATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)malonate typically involves the condensation of diethyl malonate with 5-(2-chlorophenyl)furan-2-carbaldehyde. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)malonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of diethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)malonate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with Diethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)malonate, differing primarily in substituents on the phenyl or heterocyclic rings. Key comparisons are outlined below:

Diethyl 2-((5-(2,3-dichlorophenyl)furan-2-yl)methylene)malonate

  • Structure : The phenyl group at the furan 5-position bears 2,3-dichloro substituents instead of a single 2-chloro group.
  • Molecular Formula : C₁₈H₁₆Cl₂O₅.

Diethyl 2-((5-(4-methylphenyl)furan-2-yl)methylene)malonate

  • Structure : Substituted with a 4-methylphenyl group (CAS: 304896-38-6).
  • Molecular Formula : C₁₉H₂₀O₅.
  • This compound is commercially available, suggesting better synthetic accessibility .
  • Applications : Used in photochemical synthesis of heterocycles but lacks reported biological activity .

Diethyl 2-((3-bromophenylamino)methylene)malonate

  • Structure : Replaces the furan ring with a 3-bromoaniline moiety (CAS: Unspecified in ).
  • Molecular Formula: C₁₄H₁₅BrNO₄.
  • Properties: The bromine atom and amine group enable nucleophilic substitution and hydrogen bonding, diversifying its utility in forming imidazoquinoline ligands .
  • Applications : Intermediate in synthesizing α/β-interface ligands, demonstrating higher functional versatility than the furan-based analog .

Diethyl 2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)malonate Derivatives

  • Structure : Features a 4-chloro-2-nitrophenyl group and a hydrazone-thiazole extension.
  • Properties : Nitro and chloro groups enhance electrophilicity, enabling anticandidal (MIC = 250 µg/mL) and anticancer activity (IC₅₀ = 125 µg/mL against MCF-7 cells) .
  • Applications : Outperforms the 2-chloro analog in bioactivity, highlighting the importance of nitro substituents in pharmacological applications .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-chlorophenyl C₁₈H₁₇ClO₅ 348.78 Discontinued; intermediate in annulation
Diethyl 2-((5-(2,3-dichlorophenyl)furan-2-yl)methylene)malonate 2,3-dichlorophenyl C₁₈H₁₆Cl₂O₅ 383.22 Enhanced electrophilicity for cycloadditions
Diethyl 2-((5-(4-methylphenyl)furan-2-yl)methylene)malonate 4-methylphenyl C₁₉H₂₀O₅ 328.36 Photochemical synthesis; commercially available
Diethyl 2-((3-bromophenylamino)methylene)malonate 3-bromoaniline C₁₄H₁₅BrNO₄ 337.18 Ligand synthesis via nucleophilic substitution
Thiazolyl hydrazone derivative (4-chloro-2-nitrophenyl furan) 4-chloro-2-nitrophenyl C₂₀H₁₃ClN₃O₄S 426.85 Anticandidal/anticancer activity

Key Research Findings

Synthetic Utility :

  • This compound participates in dipolar cycloadditions with arynes to form polycyclic heterocycles, though yields are moderate compared to pyridine-based analogs (e.g., diethyl 2-(pyridin-2-ylmethylene)malonate) .
  • Its discontinued status may reflect synthetic challenges, such as purification difficulties or competing side reactions .

Biological Activity: Unlike its 4-chloro-2-nitrophenyl counterpart, the 2-chloro derivative lacks reported bioactivity, suggesting that electron-withdrawing groups (e.g., -NO₂) are critical for pharmacological effects .

Regiochemical Effects :

  • Ortho-substituted chlorophenyl groups (e.g., 2-chloro vs. 4-chloro) influence steric interactions in transition states, affecting reaction rates and product distributions in annulations .

Biological Activity

Diethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)malonate is a synthetic compound that has attracted attention due to its potential biological activities. This article provides an overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a furan ring substituted with a chlorophenyl group and a malonate moiety. Its molecular formula is C18H17ClO5C_{18}H_{17}ClO_5, with a molecular weight of approximately 348.78 g/mol. The presence of both electron-donating and electron-withdrawing groups in its structure suggests a unique reactivity profile that may influence its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation reaction between diethyl malonate and an appropriate aldehyde derivative containing the chlorophenyl furan moiety. The reaction conditions often include heating in a solvent such as ethanol or methanol, followed by recrystallization to obtain pure product.

Antifungal Activity

Recent studies have demonstrated that derivatives of diethyl malonates exhibit significant antifungal properties. For instance, compounds similar to diethyl 2-((5-(aryl(alkyl)amino)methylene)malonate) have been tested against Fusarium oxysporum , a notorious plant pathogen. The results indicated varying degrees of antifungal activity, with some compounds showing IC50 values below 0.5 µM, classifying them as fungicides .

CompoundIC50 (µM)Activity Type
Compound 118Fungistatic
Compound 2<0.5Fungicidal
Compound 3>35Less active
Compound 413Fungicidal
Compound 50.013Strong fungicidal

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound can act as an enzyme inhibitor by binding to the active site of target enzymes, thus blocking their activity.
  • Disruption of Cellular Processes : Similar compounds have been shown to interfere with cellular signaling pathways, potentially leading to apoptosis in cancer cells.
  • Antioxidant Properties : Some studies suggest that the compound may exhibit antioxidant activity, which could contribute to its protective effects against oxidative stress in biological systems.

Study on Antifungal Properties

A study published in MDPI evaluated the antifungal activity of various diethyl malonates against Fusarium oxysporum . The research highlighted that certain structural modifications significantly enhanced antifungal efficacy. Compounds with ortho-nitro substitutions demonstrated the highest activity, suggesting that specific functional groups are crucial for biological performance .

Antiproliferative Effects

Research has also explored the antiproliferative effects of related compounds on various human cancer cell lines. Some derivatives showed promising results in inhibiting cell growth, indicating potential applications in cancer therapy. The mechanisms involved included cell cycle arrest and induction of apoptosis through caspase activation .

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